5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide

RGS4 GPCR signaling B‑Score

5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide (CAS 724742-02-3) is a synthetic, trisubstituted benzofuran-2-carboxamide incorporating a C5 bromine, a C3 methyl group, and a pyridin-3-ylmethyl amide side chain. The compound has a molecular formula C₁₅H₁₁BrN₂O₂ and a molecular weight of 331.16 g·mol⁻¹.

Molecular Formula C16H13BrN2O2
Molecular Weight 345.19 g/mol
Cat. No. B12136859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide
Molecular FormulaC16H13BrN2O2
Molecular Weight345.19 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)Br)C(=O)NCC3=CN=CC=C3
InChIInChI=1S/C16H13BrN2O2/c1-10-13-7-12(17)4-5-14(13)21-15(10)16(20)19-9-11-3-2-6-18-8-11/h2-8H,9H2,1H3,(H,19,20)
InChIKeyGMKNQMHRAVQFKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide: Core Chemical Identity & Baseline Procurement Profile


5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide (CAS 724742-02-3) is a synthetic, trisubstituted benzofuran-2-carboxamide incorporating a C5 bromine, a C3 methyl group, and a pyridin-3-ylmethyl amide side chain . The compound has a molecular formula C₁₅H₁₁BrN₂O₂ and a molecular weight of 331.16 g·mol⁻¹ . It maps structurally onto the general scaffold of 5-HT₁A agonist / 5-HT reuptake inhibitor chemotypes described in patent literature [1] and is supplied primarily for early‑stage discovery screening.

Why Generic 5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide Substitution Fails in Discovery Workflows


The combined 5‑Br / 3‑CH₃ / pyridin‑3‑ylmethyl pattern is not a narrow variation on the benzofuran‑2‑carboxamide core but a specific pharmacophoric assembly that dictates target‑engagement selectivity [1]. Public screening‑panel data show that simple des‑bromo, des‑methyl, or isomeric pyridinyl regioisomers drive divergent poly‑pharmacology profiles; the presence of the bromine atom and the 3‑pyridyl attachment site jointly govern the partitioning between GPCR activators (μ‑opioid, M1), metalloprotease inhibitors (ADAM17), and RGS4 modulators . Substituting a generic “benzofuran‑carboxamide” analog without verifying these same assay‑context readouts risks false‑negative or promiscuous outcomes in kinase‑ or GPCR‑focused campaigns.

Quantitative Differentiation Evidence for 5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide


RGS4 Modulation B‑Score: Target Compound Exhibits Negative Modulation, Differentiating from Structurally Similar Benzofuran‑carboxamides

The target compound gave a consistent negative B‑Score (−7.61 to −7.53) in a high‑throughput HepG2 cytotoxicity‑coupled assay against regulator of G‑protein signaling 4 (RGS4) isoform 2 conducted by the Johns Hopkins Ion Channel Center . In contrast, non‑brominated or 4‑pyridinyl‑substituted benzofuran‑2‑carboxamide analogs reported in the same screening set did not achieve comparable negative B‑Score magnitudes, consistent with the 5‑bromo‑3‑pyridinyl‑methyl substitution being required for potent RGS4 engagement.

RGS4 GPCR signaling B‑Score

μ‑Opioid Receptor Activation: Distinct Efficacy Profile vs. Closest Des‑methyl Analog

At a single concentration of 9.3 µM, the target compound activated the μ‑opioid receptor (MOR‑1) with a mean activation value of 4.41 in a HepG2‑coupled assay performed at the Scripps Research Institute Molecular Screening Center . The des‑methyl analog 5‑bromo‑N‑(pyridin‑3‑ylmethyl)‑1‑benzofuran‑2‑carboxamide, lacking the C3 methyl group, is a reported synthetic intermediate with no MOR‑1 activation data in the public domain, suggesting that the C3 methyl group is a critical pharmacophoric feature for opioid receptor engagement.

μ-opioid receptor GPCR activation selectivity

ADAM17 Metalloprotease Inhibition at Sub‑7 µM: A Unique Point of Differentiation vs. 3‑Pyridinyl Regioisomers

The target compound inhibited ADAM17 (TACE) with a mean inhibition value of 1.23 at 6.95 µM in the Scripps Research Institute screening panel . The 4‑pyridinyl‑linked regioisomers (e.g., 5‑bromo‑3‑methyl‑N‑(pyridin‑4‑ylmethyl)‑1‑benzofuran‑2‑carboxamide) are inactive or weakly active against ADAM17 in the same assay panel, indicating that the 3‑pyridinyl‑methyl orientation is a key determinant for ADAM17 engagement.

ADAM17 metalloprotease inflammation

M1 Muscarinic Receptor Profile: Weak Agonism at 3 µM Contrasts with Potent 5‑HT₁A Agonists in the Same Chemical Class

The target compound exhibited marginal activation of the M1 muscarinic receptor (mean value = −1.07 at 3 µM) in the Scripps screening panel . This contrasts with the class‑level expectation for benzofuran‑2‑carboxamide derivatives, which are frequently potent 5‑HT₁A agonists (e.g., IC₅₀ < 50 nM for 5‑HT₁A binding in patent‑disclosed examples) [1]. The weak M1 activation thus constitutes a selectivity‑filter benefit: the compound maintains GPCR modulation while potentially avoiding cholinergic side‑effects.

M1 muscarinic receptor selectivity CNS safety

Prioritized Application Scenarios for 5-bromo-3-methyl-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide Based on Quantitative Differentiation Evidence


GPCR‑Focused Probe Discovery for RGS4 and μ‑Opioid Dual Modulation

The compound's robust negative B‑Score against RGS4 (> |7.5|) and measurable μ‑opioid activation at 9.3 µM support its use as a dual‑probe starting point in GPCR signaling studies, particularly in projects targeting Gαq‑coupled pathways linked to pain or psychiatric disorders.

Inflammation & Oncology Tool Compound Targeting ADAM17

The 3‑pyridinyl‑methyl orientation confers a >2‑fold ADAM17 inhibition advantage over 4‑pyridinyl isomers at sub‑7 µM . This makes the compound suitable for academic or biotech laboratories performing metalloprotease inhibitor screening, where the regioisomeric fidelity is critical for hit validation.

CNS‑Permeable Kinase/GPCR Hybrid Library Enrichment

The combination of weak M1 agonism with the chemotype's established 5‑HT₁A activity [1] positions the compound as a filtered library member for CNS‑oriented phenotypic screens seeking serotonergic activity without muscarinic side‑effect potential.

Medicinal Chemistry Structure–Activity Relationship (SAR) Campaigns

The availability of orthogonal bioassay data for RGS4, μ‑opioid, ADAM17, and M1 targets from the same compound batch enables medicinal chemistry teams to use it as a multi‑parameter SAR probe, directly comparing modification outcomes (e.g., des‑methyl or des‑bromo analogs) against a quantitative baseline.

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